molecular formula C21H16FNO3 B2414840 (Z)-2-(3,4-dimethoxyphenyl)-3-(5-(4-fluorophenyl)furan-2-yl)acrylonitrile CAS No. 327061-68-7

(Z)-2-(3,4-dimethoxyphenyl)-3-(5-(4-fluorophenyl)furan-2-yl)acrylonitrile

Cat. No. B2414840
CAS RN: 327061-68-7
M. Wt: 349.361
InChI Key: HDFVGWCBQRLSFN-LFIBNONCSA-N
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Description

(Z)-2-(3,4-dimethoxyphenyl)-3-(5-(4-fluorophenyl)furan-2-yl)acrylonitrile, also known as DPF-1, is a novel compound that has been synthesized and studied for its potential applications in scientific research. This compound belongs to the class of acrylonitrile derivatives and has shown promising results in various studies.

Scientific Research Applications

Molecular Structure and Synthesis

  • Crystal Structure Analysis : The crystal structure of related compounds, such as (E)-13-{4-[(Z)-2-cyano-2-(3,4,5-trimethoxyphenyl)ethenyl]phenyl}parthenolide, has been determined. This research provides insight into the molecular arrangement and geometry of similar acrylonitrile derivatives (Penthala et al., 2014).
  • Synthesis and Isomerization : Studies on the synthesis of E and Z isomers of related compounds like 3-(2,5-dimethoxyphenyl)-2-(4-methoxyphenyl)acrylonitrile have been conducted, which are crucial for understanding the chemical properties and potential applications of such molecules (Shinkre et al., 2008).

Photophysical Properties

  • Photoluminescence Studies : Research on biphenyl derivatives containing furan and thiophene groups, like (Z)-2-(4-Bromophenyl)-3-(furan-2-yl)acrylonitrile, has explored their UV-Vis absorption and photoluminescence, highlighting the potential of similar acrylonitrile derivatives in photophysical applications (Li et al., 2010).

Optical Properties and Molecular Packing

  • Molecular Packing and Optical Properties : Studies have investigated the molecular structure, packing properties, and optical characteristics of polymorphs of similar compounds, such as Z-2-phenyl-3-(4-(pyridin-2-yl)phenyl)acrylonitrile, which can inform the understanding of (Z)-2-(3,4-dimethoxyphenyl)-3-(5-(4-fluorophenyl)furan-2-yl)acrylonitrile in terms of its optical and solid-state properties (Percino et al., 2014).

Applications in Organic Electronics

  • Organic Solar Cells : The use of similar acrylonitrile derivatives, such as 2-(4-Chlorophenyl)-3-{[5-(2-cyano-2-phenylethenyl)]furan-2-yl}acrylonitrile, in organic solar cells has been explored, demonstrating the potential of acrylonitrile derivatives in photovoltaic applications (Kazici et al., 2016).

Spectroscopic Properties

  • Spectroscopic Characterization : The synthesis and spectroscopic characterization of substituted 3-phenyl-2-arylacrylonitriles have been investigated, providing valuable information on the electronic properties of similar compounds (Percino et al., 2011).

Anticancer Properties

  • Cytotoxic Activities : Some acrylonitriles, like 3-furan-2-yl-2-(4-furan/thiophen-2-ylthiazol-2-yl)acrylonitrile derivatives, have been tested for anticancer activity, suggesting the potential of related acrylonitrile compounds in medical research (Matiichuk et al., 2022).

properties

IUPAC Name

(Z)-2-(3,4-dimethoxyphenyl)-3-[5-(4-fluorophenyl)furan-2-yl]prop-2-enenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16FNO3/c1-24-20-9-5-15(12-21(20)25-2)16(13-23)11-18-8-10-19(26-18)14-3-6-17(22)7-4-14/h3-12H,1-2H3/b16-11+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDFVGWCBQRLSFN-LFIBNONCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=CC2=CC=C(O2)C3=CC=C(C=C3)F)C#N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C(=C/C2=CC=C(O2)C3=CC=C(C=C3)F)/C#N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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